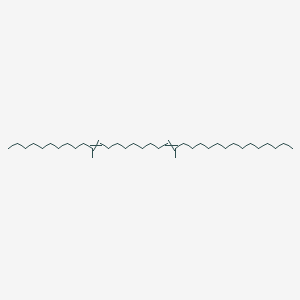

11,21-Dimethylpentatriaconta-11,20-diene

Beschreibung

11,21-Dimethylpentatriaconta-11,20-diene is a long-chain unsaturated hydrocarbon with a molecular formula of C₃₇H₇₀. Its structure includes:

- A 35-carbon backbone (pentatriaconta-)

- Two methyl groups at positions 11 and 21

- Two double bonds at positions 11 and 20.

Eigenschaften

CAS-Nummer |

90052-40-7 |

|---|---|

Molekularformel |

C37H72 |

Molekulargewicht |

517.0 g/mol |

IUPAC-Name |

11,21-dimethylpentatriaconta-11,20-diene |

InChI |

InChI=1S/C37H72/c1-5-7-9-11-13-15-16-17-18-21-25-29-33-37(4)35-31-27-23-19-22-26-30-34-36(3)32-28-24-20-14-12-10-8-6-2/h34-35H,5-33H2,1-4H3 |

InChI-Schlüssel |

TUPGTPLEIFJWDC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCC(=CCCCCCCCC=C(C)CCCCCCCCCC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11,21-Dimethylpentatriaconta-11,20-diene typically involves the use of organic synthesis techniques. One common method is the Diels-Alder reaction, which involves the reaction of a diene with a dienophile to form a cyclohexene ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like aluminum chloride .

Industrial Production Methods

Industrial production of 11,21-Dimethylpentatriaconta-11,20-diene may involve large-scale organic synthesis processes. These processes are designed to optimize yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

11,21-Dimethylpentatriaconta-11,20-diene can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions involve the addition of hydrogen, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions can occur at the double bonds or methyl groups, often using halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine in carbon tetrachloride.

Major Products Formed

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of alkanes.

Substitution: Formation of halogenated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

11,21-Dimethylpentatriaconta-11,20-diene has several applications in scientific research:

Chemistry: Used as a model compound in studies of long-chain hydrocarbons and their reactivity.

Industry: Used in the production of specialty lubricants and coatings.

Wirkmechanismus

The mechanism of action of 11,21-Dimethylpentatriaconta-11,20-diene involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone by binding to receptor proteins on the surface of target insects, triggering a behavioral response. The pathways involved include signal transduction mechanisms that lead to changes in gene expression and cellular activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A meaningful comparison requires structural or functional analogs. Below is a generalized framework for such a comparison:

Table 1: Hypothetical Comparison of Long-Chain Alkenes

| Compound Name | Chain Length | Double Bonds | Methyl Branches | Potential Applications |

|---|---|---|---|---|

| 11,21-Dimethylpentatriaconta-11,20-diene | 35 carbons | 2 (11,20) | 2 (11,21) | Surfactants, polymers |

| Squalene (C₃₀H₅₀) | 30 carbons | 6 | 0 | Cosmetics, pharmaceuticals |

| Squalane (C₃₀H₆₂) | 30 carbons | 0 | 0 | Lubricants, moisturizers |

Key Hypothetical Differences:

- Branching vs. Linearity : The methyl groups in 11,21-Dimethylpentatriaconta-11,20-diene may reduce crystallinity compared to linear alkenes, enhancing flexibility in material applications.

- Double-Bond Position : The conjugated diene system (positions 11 and 20) could influence reactivity in polymerization or oxidation processes.

Research Findings and Limitations

No experimental data, synthesis protocols, or applications for 11,21-Dimethylpentatriaconta-11,20-diene are documented in the provided sources. The evidence instead details:

- Benzathine benzylpenicillin : A penicillin salt with antibacterial properties .

- 9α-Fluoro-δ1,4-pregnadiene-11β,17α,21-triol-3,20-dione : A corticosteroid derivative synthesized via microbial transformation .

These compounds differ fundamentally in structure (heterocyclic/steroidal vs. hydrocarbon) and function (pharmacological vs. industrial).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.